molecular formula C19H18F3N3O3S B4183120 4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE

4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4183120
M. Wt: 425.4 g/mol
InChI Key: KWEPLMVVRJDMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyano group, and attachment of the trifluoromethylphenoxy group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE: can be compared with other thiophene-based compounds, such as:

Uniqueness

The presence of both the cyano and trifluoromethyl groups in this compound makes it unique compared to other similar compounds.

Properties

IUPAC Name

4-cyano-N,N,3-trimethyl-5-[2-[3-(trifluoromethyl)phenoxy]propanoylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c1-10-14(9-23)17(29-15(10)18(27)25(3)4)24-16(26)11(2)28-13-7-5-6-12(8-13)19(20,21)22/h5-8,11H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPLMVVRJDMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(C)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE
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4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE
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4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE
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4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE
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4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE
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4-CYANO-NN3-TRIMETHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]PROPANAMIDO}THIOPHENE-2-CARBOXAMIDE

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